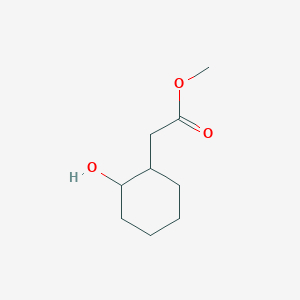
Methyl 2-(2-hydroxycyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of 2-hydroxycyclohexylacetic acid. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(2-hydroxycyclohexyl)acetate can be synthesized through the esterification of 2-hydroxycyclohexylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxocyclohexylacetic acid or 2-carboxycyclohexylacetic acid.
Reduction: Formation of 2-(2-hydroxycyclohexyl)ethanol.
Substitution: Formation of 2-(2-halocyclohexyl)acetate derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(2-hydroxycyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 2-(2-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. For instance, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of 2-hydroxycyclohexylacetic acid and methanol. The ester bond is cleaved through a series of steps involving the formation of a tetrahedral intermediate and subsequent elimination of the leaving group .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-cycloheptylacetate
- Methyl 2-(2-hydroxycyclopentyl)acetate
- Methyl 2-(2-hydroxycycloheptyl)acetate
Uniqueness
Methyl 2-(2-hydroxycyclohexyl)acetate is unique due to its specific structural features, such as the presence of a hydroxyl group on the cyclohexyl ring and the ester linkage.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl 2-(2-hydroxycyclohexyl)acetate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8,10H,2-6H2,1H3 |
Clave InChI |
TXZRYAJZEVSREG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13074744.png)

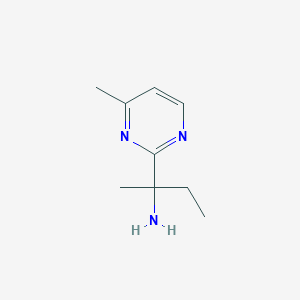
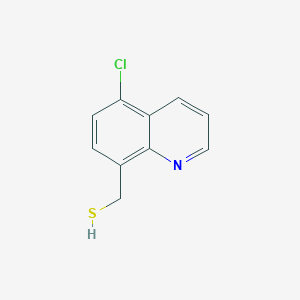
![2-Chloro-N-{4-[4-(2-methylbutan-2-YL)phenoxy]phenyl}acetamide](/img/structure/B13074759.png)
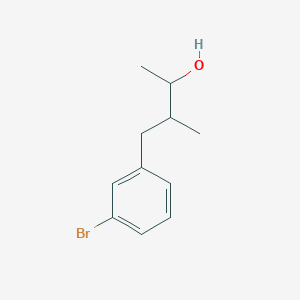
![5-Amino-1-(4-fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B13074778.png)

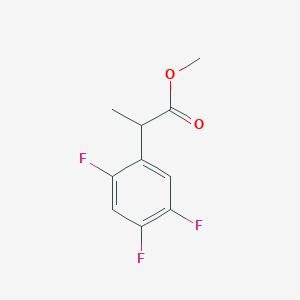


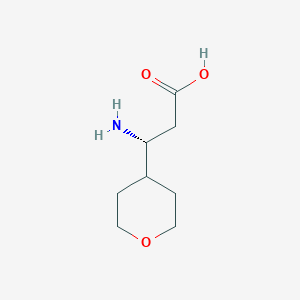
![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)

